3,3-Diethoxy-2-methylpropanenitrile
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Overview
Description
3,3-Diethoxy-2-methylpropanenitrile is an organic compound with the molecular formula C8H15NO2. It is a nitrile derivative characterized by the presence of two ethoxy groups and a methyl group attached to a propanenitrile backbone. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Diethoxy-2-methylpropanenitrile can be synthesized through the acetalation reaction of acrylonitrile and ethanol. This reaction is typically carried out in a high-pressure kettle reactor using palladium chloride/P-V-Mo heteropoly acid as the catalyst and activated carbon as a carrier. The molar ratio of acrylonitrile to ethanol ranges from 1:25 to 1:85, with reaction temperatures between 50-90°C and oxygen pressures of 0.5-2.5 MPa .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product. The process involves careful control of reaction conditions to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxy-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve nucleophiles like sodium ethoxide (NaOEt) or other alkoxide ions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3,3-Diethoxy-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then participate in various biochemical processes. The ethoxy groups provide stability and solubility, facilitating its use in different reactions and applications .
Comparison with Similar Compounds
Similar Compounds
3,3-Diethoxypropionitrile: Similar structure but lacks the methyl group.
2-Cyanoacetaldehyde diethyl acetal: Contains a cyano group and two ethoxy groups but differs in the carbon backbone structure.
3-Ethoxyacrylonitrile: Contains an ethoxy group and a nitrile group but has a different arrangement of atoms.
Uniqueness
3,3-Diethoxy-2-methylpropanenitrile is unique due to the presence of both ethoxy and methyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
3,3-diethoxy-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-10-8(11-5-2)7(3)6-9/h7-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMIGGOIDVLTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)C#N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718046 |
Source
|
Record name | 3,3-Diethoxy-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88456-36-4 |
Source
|
Record name | 3,3-Diethoxy-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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